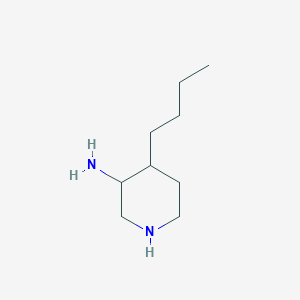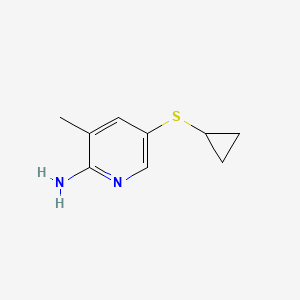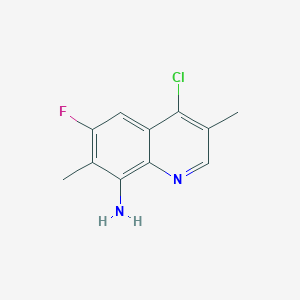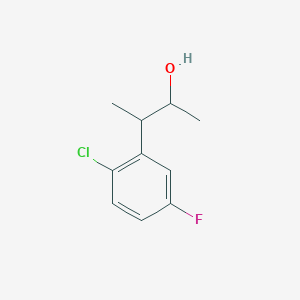
3-(2-Chloro-5-fluorophenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C₁₀H₁₂ClFO and a molecular weight of 202.65 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluorophenyl)butan-2-ol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as platinum or Raney nickel . The process involves multiple steps, including vacuumizing, pressurizing with hydrogen, and maintaining specific temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure maximum yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
3-(2-Chloro-5-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学的研究の応用
3-(2-Chloro-5-fluorophenyl)butan-2-ol is widely used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials .
作用機序
The mechanism of action of 3-(2-Chloro-5-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chloro and fluoro groups enhances its reactivity and selectivity, making it a valuable tool in biochemical studies .
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-5-fluorophenyl)butan-2-ol
- 5-Chloro-2-fluorophenylboronic acid
Uniqueness
3-(2-Chloro-5-fluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it more reactive and selective in certain reactions compared to similar compounds .
特性
分子式 |
C10H12ClFO |
|---|---|
分子量 |
202.65 g/mol |
IUPAC名 |
3-(2-chloro-5-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6(7(2)13)9-5-8(12)3-4-10(9)11/h3-7,13H,1-2H3 |
InChIキー |
PLCXESAAPQLBJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)Cl)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


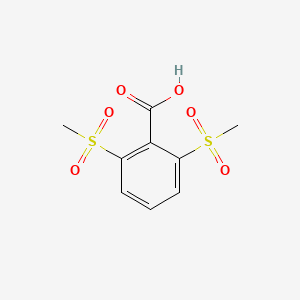
amine](/img/structure/B13247575.png)
![7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)


![1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13247612.png)
![2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B13247614.png)
![tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B13247617.png)
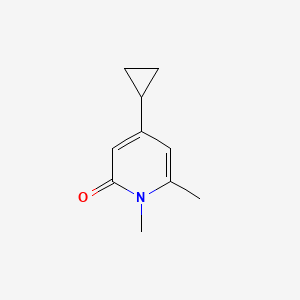

![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13247634.png)
